molecular formula C23H21FN2O2 B1155531 5-Fluoro SDB-005

5-Fluoro SDB-005

Cat. No.: B1155531
M. Wt: 376.4
InChI Key: FNMFGMMHNFDPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro SDB-005 is a synthetic cannabinoid, which is an analog of SDB-005. It is known to activate the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). The compound is structurally similar to other synthetic cannabinoids but features a fluorine atom at the terminal carbon of the alkyl chain, which typically increases its affinity for cannabinoid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro SDB-005 involves the reaction of 1H-indazole-3-carboxylic acid with 1-naphthalenyl ester. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-fluoro SDB-005 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different affinities and activities at cannabinoid receptors .

Scientific Research Applications

5-fluoro SDB-005 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding the endocannabinoid system.

    Medicine: Investigated for its potential therapeutic effects, although it is not approved for medical use.

    Industry: Used in forensic science for the detection of synthetic cannabinoids in biological samples.

Mechanism of Action

5-fluoro SDB-005 exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to various downstream signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases. These pathways result in the physiological and pharmacological effects observed with synthetic cannabinoids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro SDB-005 is unique due to the presence of the fluorine atom at the terminal carbon of the alkyl chain. This modification typically increases its affinity for cannabinoid receptors and can alter its pharmacological profile compared to other similar compounds .

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4

IUPAC Name

naphthalen-1-yl 1-(5-fluoropentyl)indazole-3-carboxylate

InChI

InChI=1S/C23H21FN2O2/c24-15-6-1-7-16-26-20-13-5-4-12-19(20)22(25-26)23(27)28-21-14-8-10-17-9-2-3-11-18(17)21/h2-5,8-14H,1,6-7,15-16H2

InChI Key

FNMFGMMHNFDPNT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=NN(C4=CC=CC=C43)CCCCCF

Appearance

Assay:≥98%A crystalline solid

Synonyms

Naphthalen-1-yl 1-(5-Fluoropentyl)-1H-indazole-3-carboxylate

Origin of Product

United States

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